molecular formula C17H18N2O5 B2570201 Methyl 4-(2-((1-(furan-2-yl)propan-2-yl)amino)-2-oxoacetamido)benzoate CAS No. 1226456-93-4

Methyl 4-(2-((1-(furan-2-yl)propan-2-yl)amino)-2-oxoacetamido)benzoate

Cat. No. B2570201
CAS RN: 1226456-93-4
M. Wt: 330.34
InChI Key: ISKMMLKICDFZTQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-((1-(furan-2-yl)propan-2-yl)amino)-2-oxoacetamido)benzoate is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MFPB or N-(2-(furan-2-yl)-2-oxoacetyl)-N-((1-phenylethyl)amino)methyl)benzamide. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Scientific Research Applications

Eco-Friendly Corrosion Inhibitor : Amino acid compounds, such as 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine (BIFM) and its analogs, have been synthesized and investigated for their potential as inhibitors for steel corrosion in acidic solutions. These compounds exhibit mixed-type inhibition behavior and adsorb onto metal surfaces following Langmuir adsorption isotherms, suggesting their utility in corrosion protection applications (Yadav, Sarkar, & Purkait, 2015).

Photopolymerization Initiators : Research into nitroxide-mediated photopolymerization (NMP2) has introduced new compounds that decompose under UV irradiation to generate radicals, potentially useful as photoinitiators in polymer synthesis. Such compounds, bearing chromophore groups linked to the aminoxyl function, demonstrate the ability to alter the photophysical properties of starting materials, indicating their role in developing advanced materials through photopolymerization (Guillaneuf et al., 2010).

Insensitive Energetic Materials : The synthesis of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan has led to the creation of insensitive energetic materials with potential applications in safer explosives and propellants. These materials display moderate thermal stability and insensitivity to impact and friction, making them candidates for use in military and civilian applications where safety is a concern (Yu et al., 2017).

Adenosine Receptor Ligands : Modifications on amino-3,5-dicyanopyridine cores have produced multifaceted adenosine receptor (AR) ligands with antineuropathic activity. Some compounds show high affinity for human A1AR and exhibit an inverse agonist profile, with implications for developing new treatments for neuropathic pain (Betti et al., 2019).

Renewable PET Production : Research into the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans has proposed pathways for the production of biobased terephthalic acid precursors, an essential step towards renewable polyethylene terephthalate (PET) (Pacheco, Labinger, Sessions, & Davis, 2015).

properties

IUPAC Name

methyl 4-[[2-[1-(furan-2-yl)propan-2-ylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11(10-14-4-3-9-24-14)18-15(20)16(21)19-13-7-5-12(6-8-13)17(22)23-2/h3-9,11H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKMMLKICDFZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((1-(furan-2-yl)propan-2-yl)amino)-2-oxoacetamido)benzoate

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